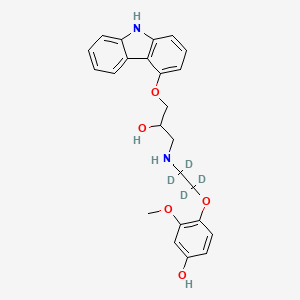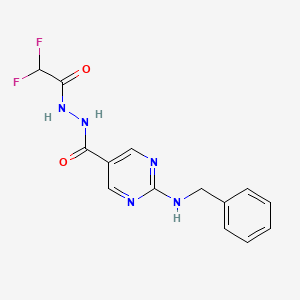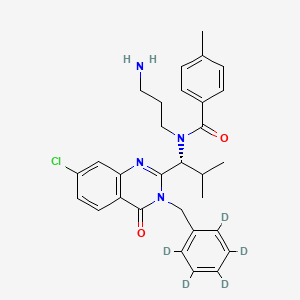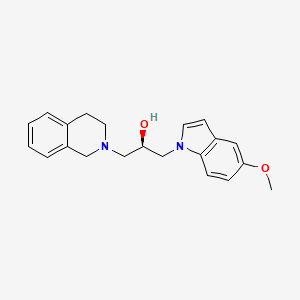
Prmt5-IN-31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prmt5-IN-31 is a compound that inhibits the activity of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histones and other proteins, playing a crucial role in gene expression regulation, RNA splicing, and signal transduction. Overexpression of PRMT5 has been linked to various cancers, making it a significant target for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-31 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core scaffold: This involves the use of starting materials such as aromatic amines and aldehydes, which undergo condensation reactions to form the core structure.
Functionalization: The core scaffold is then functionalized with various substituents through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to obtain this compound in high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods .
化学反応の分析
Types of Reactions
Prmt5-IN-31 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions, such as nucleophilic substitution, can modify the functional groups on this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound with altered biological activities, which are useful for studying the structure-activity relationship and optimizing the compound’s therapeutic potential .
科学的研究の応用
Prmt5-IN-31 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of PRMT5 in cancer progression and to develop targeted cancer therapies
Epigenetics: This compound helps in understanding the epigenetic regulation of gene expression by inhibiting PRMT5-mediated methylation
Drug Development: The compound serves as a lead molecule for developing new PRMT5 inhibitors with improved efficacy and selectivity
Biological Studies: It is used in various biological assays to investigate the function of PRMT5 in cellular processes such as RNA splicing and signal transduction
作用機序
Prmt5-IN-31 exerts its effects by inhibiting the enzymatic activity of PRMT5. The compound binds to the active site of PRMT5, preventing it from catalyzing the methylation of arginine residues on target proteins. This inhibition disrupts the normal function of PRMT5, leading to changes in gene expression, RNA splicing, and other cellular processes. The molecular targets and pathways involved include histones, RNA polymerase II, and various signaling pathways .
類似化合物との比較
Prmt5-IN-31 is compared with other PRMT5 inhibitors such as:
GSK3326595: Another PRMT5 inhibitor with a different chemical structure but similar inhibitory activity.
EPZ015666: A selective PRMT5 inhibitor with distinct pharmacokinetic properties.
JNJ-64619178: A potent PRMT5 inhibitor with a unique mechanism of action .
This compound is unique due to its specific binding affinity and selectivity for PRMT5, making it a valuable tool for studying the enzyme’s function and developing targeted therapies .
特性
分子式 |
C21H24N2O2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
(2R)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(5-methoxyindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H24N2O2/c1-25-20-6-7-21-17(12-20)9-11-23(21)15-19(24)14-22-10-8-16-4-2-3-5-18(16)13-22/h2-7,9,11-12,19,24H,8,10,13-15H2,1H3/t19-/m1/s1 |
InChIキー |
MBVMUGJPXQTTTC-LJQANCHMSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)N(C=C2)C[C@@H](CN3CCC4=CC=CC=C4C3)O |
正規SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(CN3CCC4=CC=CC=C4C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



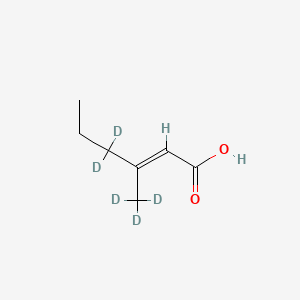
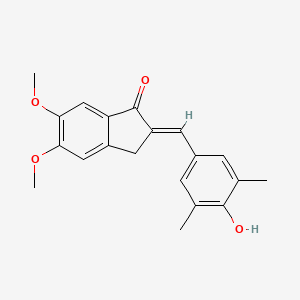
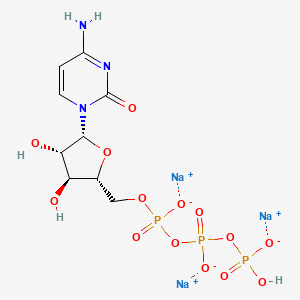
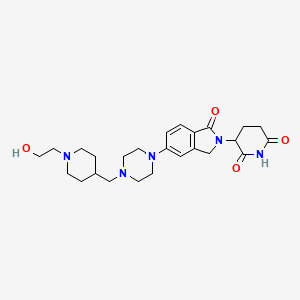
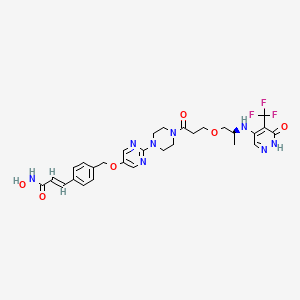
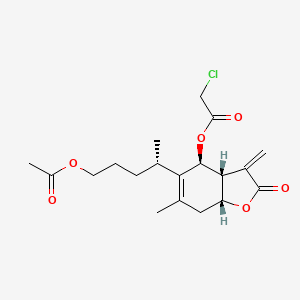


![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
